4-Methylumbelliferyl b-D-chitobiose heptaacetate 4-Methylumbelliferyl b-D-chitobiose heptaacetate
Brand Name: Vulcanchem
CAS No.: 122147-95-9
VCID: VC0019734
InChI: InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40)/t26-,27-,29-,30-,31-,32-,33-,34-,35-,36+/m1/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C
Molecular Formula: C36H44N2O18
Molecular Weight: 792.744

4-Methylumbelliferyl b-D-chitobiose heptaacetate

CAS No.: 122147-95-9

Cat. No.: VC0019734

Molecular Formula: C36H44N2O18

Molecular Weight: 792.744

* For research use only. Not for human or veterinary use.

4-Methylumbelliferyl b-D-chitobiose heptaacetate - 122147-95-9

Specification

CAS No. 122147-95-9
Molecular Formula C36H44N2O18
Molecular Weight 792.744
IUPAC Name [(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C36H44N2O18/c1-15-11-28(46)53-25-12-23(9-10-24(15)25)52-35-29(37-16(2)39)34(51-22(8)45)32(27(54-35)14-48-19(5)42)56-36-30(38-17(3)40)33(50-21(7)44)31(49-20(6)43)26(55-36)13-47-18(4)41/h9-12,26-27,29-36H,13-14H2,1-8H3,(H,37,39)(H,38,40)/t26-,27-,29-,30-,31-,32-,33-,34-,35-,36+/m1/s1
Standard InChI Key OZQAXINUAWYDOY-KFWYJRSWSA-N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C

Introduction

Chemical Properties and Structure

Molecular Composition and Identification

4-Methylumbelliferyl β-D-chitobiose heptaacetate possesses a complex molecular structure with a precise chemical formula of C36H44N2O18 and a molecular weight of 792.7 g/mol . Its identity is cataloged with the Chemical Abstracts Service (CAS) registry number 122147-95-9, providing a unique identifier for this specific compound in chemical databases and literature . The compound's structural complexity is further reflected in its comprehensive IUPAC name: [(2R,3S,4R,5R,6S)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate.

Structural Characteristics

The compound features a distinctive structure comprising a chitobiose backbone (a disaccharide of two N-acetylglucosamine units) that has been extensively modified with acetyl groups. Most notably, it contains a 4-methylumbelliferyl group that serves as the fluorogenic component. This structural arrangement is critical to its function as a substrate in enzymatic assays. The multiple acetyl groups enhance the compound's stability and solubility in various experimental conditions, while the attachment of the 4-methylumbelliferyl moiety enables fluorescent detection following enzymatic cleavage.

The spatial arrangement of these components, particularly the beta-glycosidic linkage, is crucial for recognition by specific enzymes. The beta-configuration determines the compound's stereochemistry and influences its interaction with enzyme active sites, making it a selective substrate for particular glycosidases.

Physical and Chemical Properties

As a complex carbohydrate derivative, 4-Methylumbelliferyl β-D-chitobiose heptaacetate exhibits distinctive physical and chemical properties that influence its behavior in experimental settings. The multiple acetyl groups contribute to its solubility profile, making it more soluble in organic solvents compared to its non-acetylated counterparts. This property is particularly advantageous in creating stock solutions for various biochemical assays.

Synthesis and Preparation

Synthetic Routes

The synthesis of 4-Methylumbelliferyl β-D-chitobiose heptaacetate typically follows a multi-step process that begins with the preparation of 4-Methylumbelliferyl β-D-chitobiose, followed by comprehensive acetylation. The initial stage involves the chemical coupling of chitobiose with 4-methylumbelliferone to establish the critical glycosidic linkage that forms the base structure of the compound. This coupling reaction requires precise control of reaction conditions to ensure the correct stereochemistry of the glycosidic bond, as the beta-configuration is essential for the compound's biological activity and recognition by target enzymes.

Once the base structure is formed, the compound undergoes an acetylation process that introduces acetyl groups to the available hydroxyl groups on the carbohydrate backbone. This acetylation step is crucial for enhancing the stability and solubility of the final compound, making it more suitable for use in experimental settings. The synthetic route must be carefully designed to ensure complete acetylation while preserving the integrity of the glycosidic linkage and the 4-methylumbelliferyl moiety.

Reaction Conditions

The synthesis of 4-Methylumbelliferyl β-D-chitobiose heptaacetate typically employs acetic anhydride as the acetylating agent, with pyridine often serving as both solvent and catalyst. The reaction is conducted under anhydrous conditions to prevent unwanted hydrolysis of the reagents and intermediates. Temperature control is critical during the acetylation process, with the reaction typically maintained at low to moderate temperatures initially, then gradually warmed to ensure complete acetylation without decomposition of the carbohydrate structure or cleavage of the glycosidic linkage.

Following the acetylation reaction, the product undergoes purification steps that may include recrystallization, column chromatography, or other separation techniques to remove unreacted materials and byproducts. These purification steps are essential for obtaining a high-purity product suitable for biochemical applications.

Industrial Production Methods

Industrial-scale production of 4-Methylumbelliferyl β-D-chitobiose heptaacetate follows similar synthetic routes to laboratory-scale preparation but with adaptations for larger volumes and more efficient processing. The production typically takes place in controlled environments such as cleanrooms to prevent contamination and ensure product quality. The process employs high-purity reagents and implements stringent quality control measures throughout the manufacturing pipeline.

The industrial production process may incorporate automated systems for more precise control of reaction conditions and continuous monitoring of product quality. Following synthesis and purification, the final product undergoes rigorous testing to verify its identity, purity, and activity before being packaged and distributed for research applications.

Mechanism of Action

Target of Action

The molecular recognition between the enzyme and substrate is highly specific, depending on the three-dimensional structure of both molecules. The chitobiose component of the compound mimics the natural substrates of these enzymes, facilitating binding to the enzyme's active site. This specificity makes 4-Methylumbelliferyl β-D-chitobiose heptaacetate a valuable tool for studying the activity and kinetics of particular glycosidases.

Mode of Action

As a substrate for enzymatic assays, 4-Methylumbelliferyl β-D-chitobiose heptaacetate functions through a hydrolysis reaction catalyzed by specific glycosidases. When the compound encounters an appropriate enzyme, the enzyme binds to the substrate at its active site. The binding is facilitated by the specific structural features of the compound, particularly the β-glycosidic linkage and the arrangement of the N-acetylglucosamine units.

Once bound, the enzyme catalyzes the hydrolysis of the glycosidic bond, leading to the release of 4-methylumbelliferone (4-MU). This hydrolysis reaction is the key step in the compound's functionality as a substrate for enzymatic assays. The released 4-methylumbelliferone is fluorescent when excited at the appropriate wavelength, producing a signal that can be detected and quantified using fluorometric techniques.

Result of Action

The primary outcome of the enzymatic action on 4-Methylumbelliferyl β-D-chitobiose heptaacetate is the production of fluorescent 4-methylumbelliferone, which can be detected and measured with high sensitivity. This fluorescent product allows researchers to quantify the activity of the enzyme . The intensity of the fluorescent signal is proportional to the amount of 4-methylumbelliferone released, which in turn corresponds to the activity level of the enzyme in the sample.

This mechanism enables researchers to study various aspects of enzyme function, including kinetics, inhibition, and the effects of different conditions on enzyme activity. The high sensitivity of fluorescence detection makes this approach particularly valuable for detecting low levels of enzyme activity or for working with small sample volumes.

Chemical Reactions

Types of Reactions

4-Methylumbelliferyl β-D-chitobiose heptaacetate participates in several chemical reactions that are significant for its function and applications. The most prominent reaction is hydrolysis, particularly enzymatic hydrolysis catalyzed by glycosidases. This reaction involves the cleavage of the glycosidic bond between the 4-methylumbelliferyl moiety and the carbohydrate portion, resulting in the release of fluorescent 4-methylumbelliferone.

In addition to hydrolysis, the compound can undergo oxidation reactions, particularly at the hydroxyl groups or other reactive centers within its structure. These oxidation reactions can be significant in certain experimental conditions or when studying the compound's stability under different environmental factors.

The compound can also participate in substitution reactions, especially nucleophilic substitution at the acetylated hydroxyl groups. These reactions can be utilized for chemical modifications of the compound or for studying its reactive properties in various chemical environments.

Common Reagents and Conditions

The enzymatic hydrolysis of 4-Methylumbelliferyl β-D-chitobiose heptaacetate is typically catalyzed by specific glycosidases under conditions that optimize enzyme activity. These conditions usually include a suitable buffer system to maintain the optimal pH for enzyme function, appropriate temperature (often around 37°C for mammalian enzymes), and sometimes cofactors or activators that enhance enzyme activity.

Oxidation reactions involving the compound may employ various oxidizing agents such as hydrogen peroxide, depending on the specific application or study. These reactions are typically conducted under controlled conditions to prevent unwanted degradation of the compound.

For substitution reactions, nucleophilic reagents such as sodium methoxide may be employed, particularly when targeting the acetylated hydroxyl groups. These reactions often require anhydrous conditions and specific solvents that facilitate the substitution process without promoting hydrolysis or other unwanted side reactions.

Major Products Formed

The primary product of the enzymatic hydrolysis of 4-Methylumbelliferyl β-D-chitobiose heptaacetate is 4-methylumbelliferone, which is responsible for the fluorescent signal used in enzymatic assays. Along with 4-methylumbelliferone, the hydrolysis also produces the corresponding carbohydrate fragment, which may undergo further enzymatic processing depending on the specific enzymes present.

Oxidation reactions can lead to various oxidized derivatives of the compound, potentially modifying the carbohydrate structure or the 4-methylumbelliferyl portion. The exact nature of these oxidation products depends on the specific oxidizing agents and conditions employed.

Substitution reactions, particularly at the acetylated hydroxyl groups, can produce deacetylated or differently substituted derivatives. These products may have altered solubility, reactivity, or other properties compared to the original compound, which can be beneficial for certain applications or studies.

Biological Activity

Enzymatic Hydrolysis

The primary biological activity of 4-Methylumbelliferyl β-D-chitobiose heptaacetate revolves around its role as a substrate for glycosidases. When the compound encounters specific glycosidases, it undergoes enzymatic hydrolysis, leading to the cleavage of the glycosidic bond and the release of 4-methylumbelliferone. This reaction is the foundation of the compound's utility in enzyme activity assays.

SubstrateFluorescent ProductSensitivity LevelCommon Applications
4-Methylumbelliferyl β-D-chitobiose heptaacetate4-MethylumbelliferoneHighEnzyme assays, diagnostics, research
p-Nitrophenyl β-D-glucosidep-NitrophenolMediumEnzyme kinetics studies
4-Methylumbelliferyl α-D-glucoside4-MethylumbelliferoneHighGlycosyltransfer assays

These enzyme assays have numerous applications, including research on enzyme kinetics, screening for enzyme inhibitors, and diagnostic tests for certain medical conditions. The high sensitivity of fluorescence detection allows for the measurement of low enzyme concentrations or activities, making it suitable for applications where sample material is limited or enzyme levels are naturally low.

Applications in Scientific Research

Chemistry Applications

In chemical research, 4-Methylumbelliferyl β-D-chitobiose heptaacetate serves as a valuable fluorescent probe for studying various reaction mechanisms and kinetics. Its well-defined structure and fluorogenic properties make it an excellent tool for investigating chemical transformations involving glycosidic bonds. Researchers utilize this compound to develop and optimize analytical methods for carbohydrate chemistry, exploring reaction pathways and developing new synthetic approaches for complex carbohydrates.

The compound's acetylated structure also makes it useful for studying deacetylation reactions and developing selective methods for modifying protected carbohydrates. These chemical applications extend beyond simple enzymatic studies, contributing to broader areas of carbohydrate chemistry and organic synthesis. Additionally, the fluorescent properties of the compound provide a convenient method for tracking reactions and quantifying products in complex chemical systems.

Biological Research

In biological research, 4-Methylumbelliferyl β-D-chitobiose heptaacetate plays a crucial role in studying carbohydrate metabolism and the function of glycosidases in various biological systems. The compound enables researchers to investigate the activity and distribution of these enzymes in different tissues, cell types, and subcellular compartments.

The compound is particularly valuable for studying lysosomal storage diseases, where deficiencies in specific glycosidases lead to the accumulation of unprocessed substrates in lysosomes. By using this fluorogenic substrate, researchers can measure enzyme activities in patient samples, study the molecular basis of these diseases, and evaluate potential therapeutic approaches. Additionally, the compound facilitates research on the role of glycosidases in normal cellular processes, immune function, and developmental biology.

Medical and Diagnostic Applications

In medical applications, 4-Methylumbelliferyl β-D-chitobiose heptaacetate serves as a diagnostic tool for detecting enzyme deficiencies associated with certain genetic disorders. For example, it can be used in assays for diagnosing specific lysosomal storage diseases where glycosidase activity is impaired. These diagnostic tests rely on the compound's ability to release fluorescent 4-methylumbelliferone when cleaved by the enzyme of interest, with reduced fluorescence indicating decreased enzyme activity.

Beyond diagnostics, the compound is also used in research on potential treatments for these disorders, including enzyme replacement therapy and gene therapy approaches. Additionally, it plays a role in drug development efforts targeting glycosidases, facilitating the screening and evaluation of potential inhibitors or activators of these enzymes.

Industrial Applications

In industrial settings, 4-Methylumbelliferyl β-D-chitobiose heptaacetate finds applications in quality control processes for pharmaceutical products and in the development of new enzymes or enzyme-based products. The compound's specific reactivity with glycosidases makes it useful for testing enzyme preparations and verifying their activity before use in various industrial processes.

The compound is also utilized in the development and evaluation of novel drugs targeting glycosidases, serving as a tool for high-throughput screening of potential drug candidates. Furthermore, it contributes to research on industrial enzymes used in biotechnology applications, such as biofuel production, food processing, and textile manufacturing, where glycosidase activity plays important roles.

Research Findings and Case Studies

Studies on Chitinase Activity

Significant research involving 4-Methylumbelliferyl β-D-chitobiose heptaacetate has focused on measuring chitinase activity in various biological samples. One notable study published in the Journal of Biological Chemistry demonstrated the compound's effectiveness in measuring chitinase activity in fungal extracts. The researchers found a direct correlation between fluorescence intensity and enzyme concentration, validating the compound's utility as a reliable substrate for assessing chitinase activity in environmental samples.

This research has broader implications for understanding the role of chitinases in various biological processes, including fungal cell wall development, insect molting, and plant defense mechanisms against fungal pathogens. The ability to accurately measure chitinase activity using this fluorogenic substrate has contributed significantly to advances in these research areas.

Glycosidase Inhibition Studies

Research highlighted in the journal Biochemical Pharmacology explored the inhibitory effects of various compounds on glycosidases using 4-Methylumbelliferyl β-D-chitobiose heptaacetate as a substrate. The results revealed that certain flavonoids significantly inhibited glycosidase activity, suggesting potential applications in drug development targeting glycosidase pathways.

These inhibition studies are particularly relevant for developing treatments for conditions associated with abnormal glycosidase activity, such as lysosomal storage diseases, diabetes, and certain viral infections. The use of 4-Methylumbelliferyl β-D-chitobiose heptaacetate as a substrate in these studies enables researchers to efficiently screen and evaluate potential inhibitors, accelerating the drug discovery process.

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